molecular formula C8H14N4O3 B2720350 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide CAS No. 90345-84-9

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide

Cat. No.: B2720350
CAS No.: 90345-84-9
M. Wt: 214.225
InChI Key: OGQFMIYDMPTKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide is a chemical compound with the molecular formula C8H14N4O3 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and a carbonyl group. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2)6(14)12(7(15)10-8)4-3-5(13)11-9/h3-4,9H2,1-2H3,(H,10,15)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQFMIYDMPTKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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